molecular formula C9H10BrNO3 B13557211 I(2)-Amino-5-bromo-2-hydroxybenzenepropanoic acid CAS No. 32906-30-2

I(2)-Amino-5-bromo-2-hydroxybenzenepropanoic acid

Cat. No.: B13557211
CAS No.: 32906-30-2
M. Wt: 260.08 g/mol
InChI Key: MSPXYAMOMRDXEZ-UHFFFAOYSA-N
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Description

3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is an organic compound that features both amino and hydroxy functional groups attached to a phenyl ring, which is further substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom at the 5-position. This is followed by a series of reactions to introduce the amino group and the propanoic acid moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-3-(5-bromo-2-oxophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(5-bromo-2-hydroxyphenyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exerts its effects depends on its interaction with molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is unique due to the presence of both hydroxy and amino groups on the phenyl ring, along with a bromine atom. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

32906-30-2

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)

InChI Key

MSPXYAMOMRDXEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC(=O)O)N)O

Origin of Product

United States

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